pKa Comparison: vs Phenylboronic Acid
The introduction of fluorine atoms into the phenyl ring enhances the Lewis acidity of boronic acids, which is crucial for the transmetalation step in Suzuki-Miyaura reactions [1]. The predicted pKa of (3,5-difluorophenyl)boronic acid is 6.46 , making it more acidic than unsubstituted phenylboronic acid (pKa 8.8) [2] and less acidic than more highly fluorinated analogs like 2,3,4,6-tetrafluorophenylboronic acid (pKa 6.17) [1]. This intermediate acidity provides a balance of reactivity and stability.
| Evidence Dimension | Acidity Constant (pKa) |
|---|---|
| Target Compound Data | 6.46 ± 0.10 (predicted) |
| Comparator Or Baseline | Phenylboronic acid (pKa 8.8); 2,3,4,6-tetrafluorophenylboronic acid (pKa 6.17) |
| Quantified Difference | 2.34 units more acidic than phenylboronic acid; 0.29 units less acidic than 2,3,4,6-tetrafluorophenylboronic acid |
| Conditions | Predicted value in aqueous solution ; comparator values from literature [REFS-1, REFS-3] |
Why This Matters
A higher acidity relative to phenylboronic acid facilitates faster transmetalation in Suzuki couplings, while its lower acidity relative to more fluorinated analogs suggests potentially greater stability against protodeboronation.
- [1] Gozdalik, J. T., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3427. View Source
- [2] PubChem. Phenylboronic acid (Compound Summary). National Center for Biotechnology Information. View Source
